molecular formula C9H11N5 B13110881 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine CAS No. 65409-30-5

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Cat. No.: B13110881
CAS No.: 65409-30-5
M. Wt: 189.22 g/mol
InChI Key: JWDNTFZJZVIBAV-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrazine moiety

    Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2,3-dimethylpyrazine with imidazole under appropriate conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.

Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and closely guarded by manufacturers.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the imidazole and pyrazine rings.

    Substitution: Substituents can be introduced at different positions on the heterocyclic rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).

Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

    Catalysis: It serves as a ligand in catalytic reactions.

Biology and Medicine::

    Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.

    Enzyme Inhibition: Researchers explore its potential as an enzyme inhibitor.

    Drug Development: The compound’s unique structure inspires drug design.

Industry::

    Pharmaceuticals: It contributes to the synthesis of pharmaceuticals.

    Agrochemicals: Used in the development of pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate precise mechanisms.

Comparison with Similar Compounds

While there are no direct analogs, compounds with imidazole and pyrazine moieties share some similarities. Notable examples include 2-(1H-imidazol-2-yl)pyridine and triarylimidazoles .

Properties

CAS No.

65409-30-5

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12)

InChI Key

JWDNTFZJZVIBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C2=NC=CN2)N)C

Origin of Product

United States

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